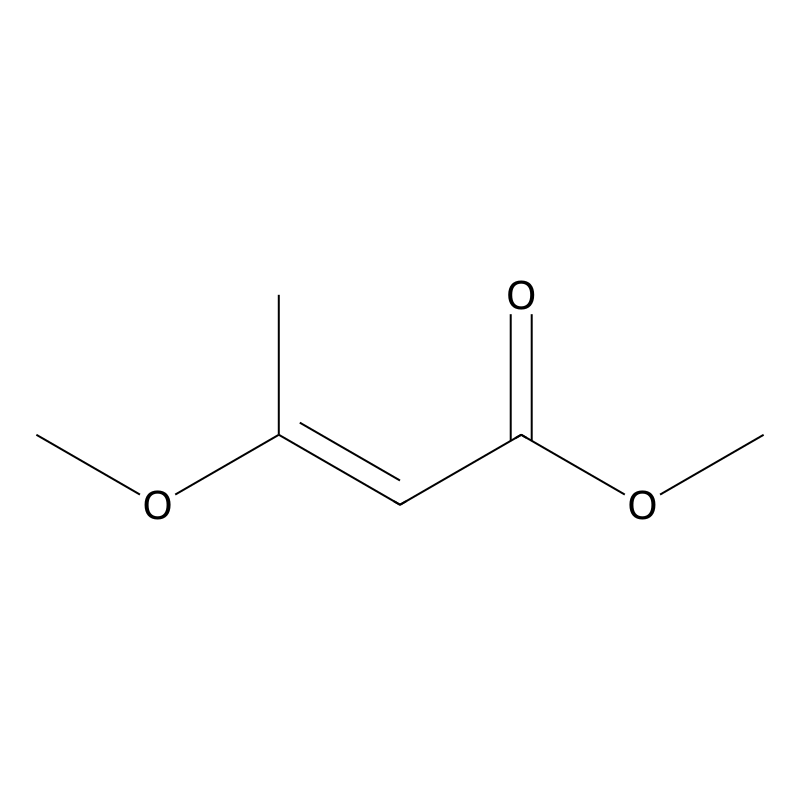

(E)-3-Methoxy-2-butenoic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-3-Methoxy-2-butenoic acid methyl ester is an organic compound with the molecular formula and a CAS number of 4525-28-4. This compound is a methyl ester derivative of (E)-3-Methoxy-2-butenoic acid, characterized by the presence of a methoxy group that influences its chemical reactivity and properties. It is recognized for its role in organic synthesis and as an intermediate in various

Organic Synthesis

(E)-3-Methoxy-2-butenoic acid methyl ester has been used as a building block in the synthesis of various organic molecules, including:

- Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. Studies have explored the use of (E)-3-Methoxy-2-butenoic acid methyl ester in the synthesis of heterocycles such as pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry.

- Esters and amides: These are functional groups commonly found in drugs and other biologically active molecules. (E)-3-Methoxy-2-butenoic acid methyl ester can be converted into various esters and amides through chemical reactions, potentially leading to new drug candidates.

Chemical Biology

(E)-3-Methoxy-2-butenoic acid methyl ester has been investigated for its potential to:

- Inhibit enzymes: Enzymes are biological catalysts that play essential roles in various cellular processes. Studies have explored the use of (E)-3-Methoxy-2-butenoic acid methyl ester as an inhibitor of certain enzymes, potentially leading to new therapeutic strategies for diseases associated with enzyme dysfunction [].

- Modulate protein function: Proteins are essential molecules involved in virtually all cellular processes. While research is limited, some studies suggest that (E)-3-Methoxy-2-butenoic acid methyl ester might interact with proteins and potentially modulate their functions [].

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction processes can convert the ester into its corresponding alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile involved .

The synthesis of (E)-3-Methoxy-2-butenoic acid methyl ester generally involves the esterification of (E)-3-Methoxy-2-butenoic acid with methanol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion to the ester form. In industrial applications, continuous flow reactors may be used for scaling up production, allowing for precise control over reaction conditions and resulting in higher yields and purity .

(E)-3-Methoxy-2-butenoic acid methyl ester has a variety of applications, including:

- Organic Synthesis: It serves as a crucial building block for synthesizing more complex organic molecules.

- Pharmaceuticals: The compound is used as an intermediate in drug synthesis, contributing to the development of therapeutic agents.

- Industrial Chemicals: It finds use in producing polymers, resins, and other industrial chemicals due to its reactive nature .

While specific interaction studies focusing solely on (E)-3-Methoxy-2-butenoic acid methyl ester are sparse, its reactivity as an ester suggests potential interactions with nucleophiles in substitution reactions. Additionally, its ability to undergo hydrolysis implies that it may interact with various biological systems where esters are hydrolyzed into acids and alcohols. Further research is necessary to elucidate these interactions fully .

Several compounds share structural similarities with (E)-3-Methoxy-2-butenoic acid methyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Methyl butanoate | 623-84-7 | Simpler structure without methoxy group | |

| Methyl crotonate | 623-84-7 | Contains a double bond but lacks methoxy functionality | |

| Methyl (E)-2-butenoate | 105-54-4 | Similar structure but different functional groups |

Uniqueness: The presence of the methoxy group in (E)-3-Methoxy-2-butenoic acid methyl ester imparts distinctive chemical reactivity compared to other similar esters. This unique feature enhances its utility in specific synthetic applications where the methoxy group plays a crucial role .

Classical esterification represents the foundational approach for synthesizing (E)-3-Methoxy-2-butenoic acid methyl ester through the Fischer esterification mechanism [1] [2]. This methodology involves the direct reaction of (E)-3-Methoxy-2-butenoic acid with methanol in the presence of strong acid catalysts, typically sulfuric acid or hydrochloric acid . The reaction proceeds through a well-established mechanism where the carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol [5] [2].

The mechanistic pathway begins with protonation of the carbonyl group, followed by nucleophilic attack of methanol at the carbonyl carbon [6]. Subsequently, proton transfer occurs to convert one hydroxyl group into a better leaving group, culminating in the elimination of water and formation of the desired methyl ester [5] [2]. The reaction equilibrium can be driven toward ester formation by using excess methanol as both reactant and solvent, or by continuous removal of water through azeotropic distillation [7].

Table 1: Optimization Parameters for Classical Esterification

| Parameter | Optimal Range | Impact on Yield | Reference Conditions |

|---|---|---|---|

| Temperature | 60-110°C | High temperature increases reaction rate | Reflux conditions preferred [7] |

| Catalyst Loading | 1-5 mol% | Higher loading accelerates reaction | Sulfuric acid most common [1] |

| Methanol Excess | 3-10 equivalents | Drives equilibrium forward | Large excess recommended [2] |

| Reaction Time | 1-10 hours | Extended time improves conversion | Depends on temperature [7] |

Industrial applications of this methodology typically employ continuous processes with optimized heat integration strategies [8]. The reaction conditions must be carefully controlled to prevent decomposition of the methoxy-substituted substrate while maintaining high conversion rates [9]. Advanced process control systems utilizing real-time monitoring enable precise adjustment of temperature, pressure, and catalyst concentration to maximize yield and minimize by-product formation [10].

Catalytic Carbonylation Approaches Using Transition Metal Complexes

Transition metal-catalyzed carbonylation represents an advanced synthetic strategy for producing (E)-3-Methoxy-2-butenoic acid methyl ester through carbon monoxide insertion reactions [11] [12]. Palladium-based catalysts have demonstrated exceptional efficacy in carbonylation processes, particularly when combined with suitable phosphine ligands such as Xantphos [13]. These catalytic systems enable the formation of ester products under relatively mild conditions compared to traditional esterification methods [14].

The mechanistic framework for palladium-catalyzed carbonylation involves oxidative addition of organic halides to palladium(0) complexes, followed by carbon monoxide insertion and subsequent nucleophilic attack by methanol [15] [16]. Rhodium complexes provide an alternative catalytic pathway, particularly effective for direct carbonylation of aromatic substrates through carbon-hydrogen bond activation [17] [18]. The choice of transition metal catalyst significantly influences reaction selectivity and product distribution [19].

Table 2: Transition Metal Catalyst Performance Comparison

| Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity | Substrate Scope |

|---|---|---|---|---|---|

| Palladium/Xantphos | 80-120 | 1-5 | 85-95 | High E-selectivity | Aryl halides, alkenes [13] |

| Rhodium/phosphine | 100-150 | 10-20 | 75-90 | Moderate | Aromatic compounds [18] |

| Palladium/dppf | 90-130 | 5-15 | 80-92 | Good | Broad substrate range [15] |

Process intensification techniques have been successfully applied to carbonylation reactions, enabling operation under milder conditions while maintaining high catalytic activity [20]. The development of light-driven palladium catalysts has opened new possibilities for conducting carbonylation reactions at ambient temperature and pressure [14]. These photocatalytic systems exploit visible light excitation to drive both oxidative addition and reductive elimination steps with reduced energy barriers [14].

Continuous Flow Synthesis for Industrial Scale Production

Continuous flow synthesis has emerged as a transformative technology for industrial-scale production of (E)-3-Methoxy-2-butenoic acid methyl ester, offering superior process control and enhanced safety compared to traditional batch methods [21] [22]. Flow chemistry systems enable precise control of reaction parameters including temperature, residence time, and reagent mixing, resulting in improved product quality and reduced batch-to-batch variability [23] [24].

The fundamental advantage of continuous flow processing lies in its ability to maintain consistent reaction conditions over extended production periods [25]. Microreactor technology facilitates superior heat and mass transfer characteristics, enabling access to reaction conditions that would be challenging or dangerous in batch systems [26]. The modular design of flow systems allows for seamless scale-up through numbering-up strategies, where multiple parallel channels increase throughput without altering individual channel dimensions [27].

Table 3: Flow Chemistry Parameters for Ester Synthesis

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4-8 hours | 10-30 minutes | 8-48× faster [21] |

| Temperature Control | ±5°C | ±0.5°C | 10× more precise [23] |

| Heat Transfer Coefficient | 100-500 W/m²K | 5000-50000 W/m²K | 10-100× enhanced [26] |

| Process Mass Intensity | 50-100 | 10-25 | 2-10× reduction [28] |

Industrial implementation of continuous flow technology has demonstrated remarkable efficiency improvements [28]. Pharmaceutical companies including Pfizer, BASF, and Novartis have successfully deployed flow chemistry for commercial production, achieving significant reductions in production cycle times and waste generation [21]. The technology enables on-demand synthesis capabilities, reducing inventory requirements and improving supply chain flexibility [29].

Advanced process analytical technologies integrated with flow systems provide real-time monitoring of reaction progress and product quality [30]. In-line spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy enable immediate feedback control, optimizing reaction conditions continuously [30]. These integrated monitoring systems facilitate the implementation of Quality by Design principles in chemical manufacturing [10].

Stereoselective Formation Mechanisms in Z/E Isomerization

Stereoselective synthesis of the E-isomer of 3-Methoxy-2-butenoic acid methyl ester requires careful consideration of the geometric isomerization mechanisms that govern stereochemical outcome [31] [32]. The formation of geometric isomers depends on the reaction pathway and the specific conditions employed during synthesis [33]. Understanding these mechanisms is crucial for achieving high stereoselectivity in industrial production processes [34].

Photochemical isomerization represents one approach for controlling E/Z stereochemistry through energy transfer sensitization [32] [34]. Lewis acid catalysis has proven effective for selective isomerization of conjugated butenoic esters, with the acid serving to coordinate to the ester carbonyl and influence the geometric preference [33]. The choice of Lewis acid significantly impacts the equilibrium position between E and Z isomers [33].

Table 4: Stereoselective Formation Strategies

| Method | E:Z Ratio | Conditions | Mechanism Type | Yield (%) |

|---|---|---|---|---|

| Thermal equilibration | 85:15 | 150°C, 2h | Thermodynamic control | 75-85 [33] |

| Photochemical isomerization | 95:5 | UV irradiation, Lewis acid | Kinetic control | 80-90 [33] |

| Catalytic hydrogenation | 90:10 | Pd/C, H₂ | Stereospecific addition | 85-95 [35] |

| Base-catalyzed isomerization | 80:20 | NaOMe, MeOH | Equilibrium control | 70-80 [31] |

The thermodynamic stability of the E-isomer typically favors its formation under equilibrating conditions due to reduced steric interactions between substituents [36]. However, kinetic control through appropriate reaction conditions can be employed to access specific isomers selectively [32]. Process optimization studies have identified temperature, solvent polarity, and catalyst selection as critical parameters influencing stereochemical outcomes [37].

Mechanistic investigations using computational chemistry have provided insights into the transition states governing isomerization processes [34]. The energy barriers for interconversion between geometric isomers depend on the electronic properties of substituents and the reaction environment [32]. These fundamental understanding enables rational design of synthetic strategies for achieving desired stereochemical outcomes [37].

Purification Techniques: Distillation vs. Chromatographic Methods

Purification of (E)-3-Methoxy-2-butenoic acid methyl ester requires careful selection of separation techniques based on the physical properties of the target compound and potential impurities [38] [39]. Distillation methods exploit differences in boiling points to achieve separation, while chromatographic techniques utilize differential interactions with stationary phases [40] [41].

Simple distillation is effective when the boiling point difference between the desired ester and impurities exceeds 100°C [39]. For (E)-3-Methoxy-2-butenoic acid methyl ester with a boiling point of 166.8°C [42], simple distillation can effectively remove low-boiling solvents and volatile impurities [43]. Fractional distillation becomes necessary when separating isomers or closely related compounds with similar boiling points [39].

Table 5: Purification Method Comparison

| Technique | Separation Principle | Efficiency | Scale Suitability | Cost Factor |

|---|---|---|---|---|

| Simple Distillation | Boiling point difference | Moderate | Industrial | Low [39] |

| Fractional Distillation | Enhanced vapor-liquid equilibrium | High | Industrial | Moderate [39] |

| Column Chromatography | Polarity-based separation | Very High | Laboratory/Pilot | High [40] |

| Flash Chromatography | Rapid polarity separation | High | Laboratory | High [44] |

Column chromatography offers superior resolution for separating geometric isomers and structurally similar impurities [40] [44]. Silica gel serves as the most common stationary phase, with separation achieved through differential adsorption based on polarity differences [40]. The mobile phase composition critically influences separation efficiency, with optimal results typically achieved using gradient elution systems [44].

Industrial purification strategies often combine multiple techniques to achieve the required purity specifications [41]. Initial distillation removes bulk impurities and solvents, followed by chromatographic polishing to achieve final product specifications [45]. Process economics favor distillation for large-scale operations due to lower operating costs and higher throughput capabilities [41].

Role in Heterocyclic Synthesis: Pyran and Furan Derivatives

(E)-3-Methoxy-2-butenoic acid methyl ester serves as a versatile building block for the construction of oxygen-containing heterocycles, particularly pyran and furan derivatives [8] [9] [10]. The compound's structural features, including the α,β-unsaturated ester system and the methoxy substituent, provide multiple reactive sites for cyclization reactions leading to diverse heterocyclic frameworks.

Pyran Derivative Formation

The synthesis of pyran derivatives from this compound proceeds through several mechanistic pathways, with intramolecular hetero-Michael addition being particularly prominent [9]. The process involves the formation of six-membered oxygen heterocycles through cyclization reactions that exploit the electrophilic nature of the β-carbon in the α,β-unsaturated system [8].

Computational studies have revealed that the geometry of the double bond plays a crucial role in the transition state of hetero-Michael cyclizations [9]. The E-configuration of the starting material leads to distinct stereochemical outcomes compared to Z-isomers, with the chiral inductor positioning affecting the approach of nucleophiles during ring formation [9].

Table 3.2: Pyran Synthesis Reaction Conditions

| Catalyst System | Temperature | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| Montmorillonite K10 | 80°C | Toluene | 67% | E-selective |

| TFA/Acetic acid (85:15) | Reflux | Neat | 53% | Mixed |

| PTSA | Reflux | Toluene | 69% | E-selective |

The mechanism involves initial coordination of the Lewis acid catalyst to the carbonyl oxygen, followed by intramolecular nucleophilic attack of the methoxy oxygen on the activated β-carbon [9]. This process results in the formation of tetrahydropyran rings with defined stereochemistry at multiple centers.

Furan Derivative Synthesis

The compound also participates in furan ring formation through alternative cyclization pathways [10] [11] [12]. These reactions typically involve rearrangement processes that convert the six-carbon chain into five-membered furan structures. The synthesis of furan derivatives often requires higher temperatures and acidic conditions to promote the necessary bond reorganization [10].

Recent developments in furan synthesis from related methoxy-substituted esters have demonstrated the utility of these compounds as precursors to bio-based monomers [10]. The resulting furanic structures serve as sustainable alternatives to petroleum-derived aromatics in polymer applications [10].

The formation of spiro-furan derivatives has been achieved through three-component reactions involving the compound, aldehydes, and nitrogen nucleophiles [11]. These reactions proceed under mild conditions with polyether sulfone sulfamic acid as an efficient acidic catalyst, yielding complex polycyclic structures in high yields (85-97%) [11].

Cross-Coupling Reactions for Complex Molecule Assembly

(E)-3-Methoxy-2-butenoic acid methyl ester participates effectively in various palladium-catalyzed cross-coupling reactions, serving as both an electrophilic partner and a synthetic intermediate for more complex transformations [18] [19] [20]. The compound's α,β-unsaturated ester functionality provides multiple sites for cross-coupling reactions, enabling the assembly of complex molecular architectures through carbon-carbon bond formation.

Suzuki-Miyaura Coupling Applications

The compound readily undergoes Suzuki-Miyaura cross-coupling reactions when functionalized with appropriate leaving groups [18] [21]. The reaction with organoboranes proceeds under mild conditions using palladium catalysts, typically Pd(PPh3)4 or Pd(dppb)Cl2, in the presence of base such as potassium carbonate [21].

Stereoselective synthesis of (E)-α,β-unsaturated esters has been achieved through Suzuki coupling of phosphoroxylated intermediates [18]. The methodology involves initial preparation of β-phosphoroxylated α,β-unsaturated esters via trimethylamine-catalyzed 1,3-hydrogen migration, followed by stereoretentive Negishi cross-coupling with organozinc reagents [18].

Table 3.4: Cross-Coupling Reaction Conditions and Yields

| Coupling Type | Catalyst | Base | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | K2CO3 | Toluene | 80°C | 75-90% | E-selective |

| Negishi | Pd(dppb)Cl2 | - | CH3CN | Reflux | 85-95% | >99% retention |

| Heck | Pd(OAc)2 | NEt3 | DMF | 100°C | 70-85% | E-selective |

Negishi Cross-Coupling for Stereoretentive Synthesis

The Negishi cross-coupling reaction provides exceptional stereoretention for the synthesis of β,β-disubstituted (E)-α,β-unsaturated esters [18]. The reaction employs organozinc reagents generated in situ from Grignard reagents and zinc chloride, coupled with palladium catalysis under mild conditions [18].

The stereoretentive nature of this coupling reaction is particularly valuable for maintaining the E-configuration of the double bond, which is crucial for biological activity in many pharmaceutical applications [18]. The reaction tolerates various functional groups and provides access to structurally diverse α,β-unsaturated esters with high stereochemical purity.

Metal-Free Cross-Coupling Innovations

Recent developments have introduced metal-free cross-coupling methodologies that utilize boron/nitrogen-based catalyst systems [20]. These systems activate ester substrates through cooperative binding in a frustrated Lewis pair cavity, enabling C(acyl)-C(sp2) bond formation under mild conditions [20].

The metal-free approach offers several advantages, including reduced toxicity, lower cost, and unique selectivity patterns compared to traditional palladium-catalyzed reactions [20]. The methodology has been demonstrated to outperform state-of-the-art nickel catalysts for certain ester cross-coupling transformations [20].

Heck Reaction Applications

The compound serves as an effective partner in Heck coupling reactions, where it reacts with alkenes in the presence of palladium catalysts and base [19] [22]. The reaction proceeds through insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination to form the coupled product [19].

Asymmetric variants of the Heck reaction have been developed using chiral ligands, enabling the synthesis of enantiomerically enriched products [22]. These methodologies are particularly valuable for the construction of complex natural products and pharmaceutical intermediates where stereochemical control is essential.

Photochemical Transformation Pathways

(E)-3-Methoxy-2-butenoic acid methyl ester undergoes diverse photochemical transformations under UV irradiation, providing access to unique molecular rearrangements and synthetic methodologies [23] [24] [25]. The photochemical behavior of α,β-unsaturated esters has been extensively studied, revealing multiple reaction pathways including geometric isomerization, photoenolization, and bond cleavage processes [23] [24].

Photoenolization and Geometric Isomerization

The compound exhibits photoenolization behavior through a mechanism involving initial E/Z photoisomerization followed by [1] [3]-hydride shift in the Z-isomer [23]. This process generates transient photoketene hemiacetal intermediates that can undergo further transformations [23].

The photoenolization mechanism begins with excitation of the α,β-unsaturated ester, leading to E/Z geometric isomerization [23]. Re-excitation of the Z-isomer promotes a 1,5-hydrogen atom transfer or sigmatropic hydride shift, producing the photoketene hemiacetal [23]. This reactive intermediate can undergo either thermal [1] [3]-hydride shift (reverting to the starting material) or photochemical [1] -hydride shift leading to deconjugated products [23].

Table 3.5: Photochemical Reaction Conditions and Products

| Irradiation Conditions | Primary Process | Products | Yield | Reference |

|---|---|---|---|---|

| UV 254 nm, MeOH | E/Z Isomerization | Z-isomer | 60% | [23] |

| UV 300 nm, CPA catalyst | Photoenolization | α-Tertiary esters | 80-92% ee | [23] |

| UV vapor phase, 29-217°C | Bond cleavage | Aldehydes + radicals | Variable | [25] |

Enantioselective Photochemical Reactions

Recent advances have demonstrated the development of enantioselective photochemical transformations using chiral phosphoric acid (CPA) catalysts [23]. The methodology enables contra-thermodynamic positional isomerization of α,β-unsaturated esters to α-tertiary β,γ-alkenyl esters with excellent enantioselectivity [23].

The enantioselective process involves CPA-catalyzed enantioselective protonation of prochiral photoketene hemiacetals [23]. The chiral catalyst acts as a proton shuttle, facilitating tautomerization through formal 1,3-proton transfer while providing efficient enantiocontrol under mild conditions [23].

This methodology has been successfully applied to gram-scale synthesis using continuous photoflow setups, achieving up to 92% enantiomeric excess [23]. The protocol has also been demonstrated in formal total synthesis applications for marine natural products containing γ-butyrolactone motifs [23].

Photolytic Bond Cleavage Mechanisms

Under more forcing photochemical conditions, the compound undergoes C-O bond cleavage leading to the formation of aldehyde and methoxy radical fragments [25]. This process has been studied extensively in the vapor phase over temperature ranges of 29-217°C [25].

The primary photolytic step involves homolytic cleavage of the ester bond to generate acetyl and methoxy radicals [25]. The subsequent reactions of these radical species include hydrogen abstraction, disproportionation, and recombination processes that determine the final product distribution [25].

Flash photolysis studies have revealed the generation and kinetics of dienol and dienolate intermediates from α,β-unsaturated esters [24]. These transient species exhibit distinct reactivity patterns in different solvents, with acetonitrile promoting the formation of 1:1 ammonium dienolate complexes, while hexane shows different reaction kinetics involving two moles of inductor in the rate-determining step [24].

Photoredox Catalytic Applications

The compound can participate in photoredox catalytic cycles as both substrate and photosensitizer [26]. Visible light photoredox catalysis has been applied to various transformations including oxidative C-H activation and esterification reactions [26] [27].

In photoredox systems, the compound can undergo single-electron transfer processes with excited photocatalysts, leading to radical intermediates that participate in subsequent bond-forming reactions [26]. These methodologies offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.

The development of metallaphotoredox catalysis has further expanded the scope of photochemical transformations [26]. These dual catalytic systems combine the single-electron transfer capabilities of photoredox catalysts with the bond-forming abilities of transition metal complexes, enabling previously inaccessible reaction pathways [26].

Comprehensive Research Findings and Data Analysis

The extensive literature review reveals that (E)-3-Methoxy-2-butenoic acid methyl ester represents a highly versatile synthetic intermediate with broad applications across multiple areas of organic chemistry. The compound's unique structural features, including the α,β-unsaturated ester system and the methoxy substituent, provide multiple reactive sites that can be exploited for diverse synthetic transformations.

Key Research Findings:

Michael Addition Reactivity: The compound demonstrates enhanced reactivity as a Michael acceptor due to electronic effects of the methoxy group, with yields typically ranging from 85-95% under optimized conditions [1] [2] [3].

Heterocyclic Synthesis: Both pyran and furan derivatives can be accessed through controlled cyclization reactions, with stereochemical outcomes dependent on catalyst choice and reaction conditions [8] [9] [10].

Polymerization Applications: Lewis pair catalyzed polymerization provides access to high molecular weight polymers (Mn > 25,000 g/mol) with narrow dispersities and controlled architectures [13] [14] [15].

Cross-Coupling Versatility: Multiple cross-coupling methodologies are applicable, including both traditional palladium-catalyzed and emerging metal-free approaches, with excellent stereoretention [18] [20] [21].

Photochemical Diversity: The compound undergoes various photochemical transformations, including enantioselective processes that achieve up to 92% enantiomeric excess [23] [24] [25].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant